physical and chemical properties of 2-(4-Bromophenyl)-1,3-dioxolane
physical and chemical properties of 2-(4-Bromophenyl)-1,3-dioxolane
An In-depth Technical Guide to 2-(4-Bromophenyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-(4-Bromophenyl)-1,3-dioxolane. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Chemical Properties
2-(4-Bromophenyl)-1,3-dioxolane, also known as 4-Bromobenzaldehyde Ethylene Acetal, is a halogenated aromatic acetal.[1] It is commonly used as a chemical intermediate in organic synthesis.[2] The dioxolane group serves as a protecting group for the aldehyde functionality of 4-bromobenzaldehyde, allowing for selective reactions at other positions of the molecule.
Physical and Chemical Data
The key are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [1][2][3][4][5] |
| Molecular Weight | 229.07 g/mol | [1][3][4][5] |
| Appearance | Colorless liquid or low-melting white solid | [2] |
| Melting Point | 33-35 °C | [3] |
| Boiling Point | 286.4 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| CAS Number | 10602-01-4 | [1][4] |
Stability and Storage
The compound is reported to be light-sensitive and should be stored in a cool, dark place, preferably under an inert gas atmosphere.[6] It is stable under normal conditions but is incompatible with strong oxidizing agents.[6] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.[6]
Synthesis and Experimental Protocols
The primary method for synthesizing 2-(4-Bromophenyl)-1,3-dioxolane is through the acid-catalyzed condensation of 4-bromobenzaldehyde with ethylene glycol.[2] This reaction, known as acetal formation, is reversible and typically requires the removal of water to drive the equilibrium towards the product.
Synthesis Reaction
Caption: General reaction scheme for the synthesis of 2-(4-Bromophenyl)-1,3-dioxolane.
Detailed Experimental Protocols
Two common laboratory-scale protocols are detailed below.
Method 1: Reflux in Toluene [2]
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Reaction Setup: To a three-neck flask, add 4-bromobenzaldehyde (5 mmol), ethylene glycol (7 mmol), p-toluenesulfonic acid (0.10 g), and toluene (20 mL).
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Reaction: Heat the mixture to reflux and maintain for 3.5 to 5.0 hours. Water can be removed azeotropically using a Dean-Stark apparatus.
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Workup: After cooling, wash the reaction mixture with water.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography to obtain 2-(4-Bromophenyl)-1,3-dioxolane.
Method 2: High-Temperature Reflux with Dean-Stark Apparatus [2]
-
Reaction Setup: Equip a three-neck flask with a magnetic stirrer, thermometer, and a Dean-Stark apparatus. Add 4-bromobenzaldehyde (1.85 g, 10 mmol), p-toluenesulfonic acid (0.17 g, 1 mmol), toluene (15 mL), and ethylene glycol (1.86 g, 30 mmol).
-
Reaction: Heat the mixture to reflux at 130°C for 8 hours, collecting the water byproduct in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (10:1).
-
Workup: Cool the mixture to room temperature and neutralize with a saturated NaHCO₃ solution until the pH is 7. Extract the product with toluene.
-
Isolation: Wash the organic layer with a saturated NaCl solution, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purification: Recrystallize the resulting yellow transparent liquid from petroleum ether to yield a white solid product. This method reports a yield of 92.1%.[2]
Caption: Step-by-step experimental workflow for the synthesis and purification.
Spectroscopic and Analytical Data
Characterization of 2-(4-Bromophenyl)-1,3-dioxolane is typically performed using standard spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule.[1] The spectra would show characteristic peaks for the aromatic protons, the dioxolane ring protons, and the single proton of the acetal group.
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Infrared (IR) Spectroscopy: IR spectra are used to identify the functional groups present.[1] Key absorptions would include C-H stretches (aromatic and aliphatic), C-O stretches of the acetal, and C-Br stretches. The absence of a strong carbonyl (C=O) peak from the starting aldehyde is a key indicator of a successful reaction.
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Mass Spectrometry (MS): GC-MS is often employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[1][7]
Reactivity and Potential Applications
As a protected form of 4-bromobenzaldehyde, this compound is a valuable intermediate in multi-step organic syntheses. The bromo-substituent on the phenyl ring allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds. After the desired modification at the bromo-position, the aldehyde can be easily deprotected by acid hydrolysis.
General Reactivity
The primary reactive site, aside from deprotection, is the carbon-bromine bond, making it a precursor for various derivatives.
Caption: Logical flow of using the compound as a protected intermediate in synthesis.
Potential Biological Activity
While there is no specific information on the biological signaling pathways of 2-(4-Bromophenyl)-1,3-dioxolane itself, the broader class of 1,3-dioxolane derivatives has been investigated for various biological activities.[8][9]
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Antibacterial and Antifungal Activity: Numerous studies have shown that compounds containing the 1,3-dioxolane ring exhibit significant antibacterial and antifungal properties.[8][10][11] Their activity is often dependent on the nature and position of substituents on the dioxolane and any attached aromatic rings.[8][11]
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Other Activities: Depending on the overall structure, dioxolane derivatives have also been explored for antineoplastic, antiviral, and anesthetic properties.[8][9]
The presence of a bromine atom is also significant, as many bromophenols isolated from marine sources exhibit a wide range of bioactivities, including antioxidant, antimicrobial, and anticancer effects.[12] This suggests that 2-(4-Bromophenyl)-1,3-dioxolane and its derivatives could be interesting candidates for biological screening.
Caption: Logical workflow for the screening of dioxolane derivatives for bioactivity.
References
- 1. 2-(4-Bromophenyl)-1,3-dioxolane | C9H9BrO2 | CID 2773842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2-(4-Bromophenyl)-1,3-dioxolane | CAS#:10602-01-4 | Chemsrc [chemsrc.com]
- 4. 2-(4-BROMOPHENYL)-1,3-DIOXOLANE | 10602-01-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
